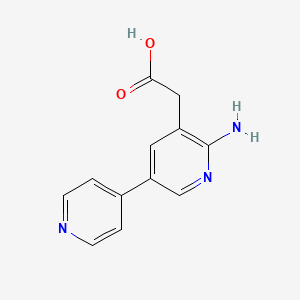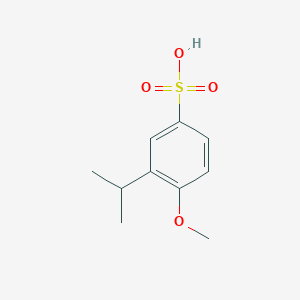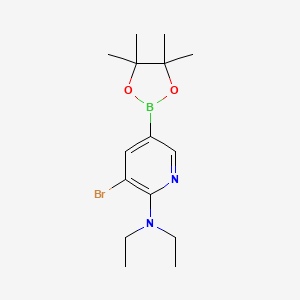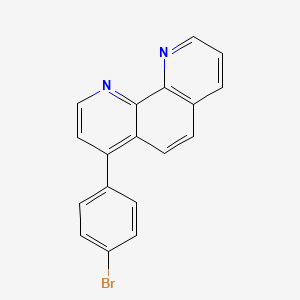![molecular formula C11H11Cl2N5 B13134543 6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 116366-87-1](/img/structure/B13134543.png)
6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group and a chlorophenyl group, making it a chlorinated derivative of triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1-(4-chlorophenyl)ethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Lacks the chlorophenyl group.
N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group.
1,3,5-Triazine-2,4-diamine: Lacks both chloro and chlorophenyl groups.
Uniqueness
6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both chloro and chlorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
116366-87-1 |
|---|---|
Molecular Formula |
C11H11Cl2N5 |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
6-chloro-2-N-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11Cl2N5/c1-6(7-2-4-8(12)5-3-7)15-11-17-9(13)16-10(14)18-11/h2-6H,1H3,(H3,14,15,16,17,18) |
InChI Key |
AKPACHZBMNJVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=NC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

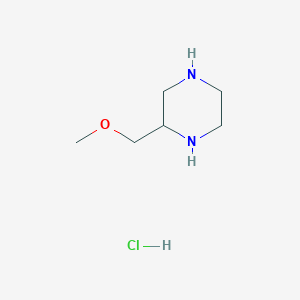
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
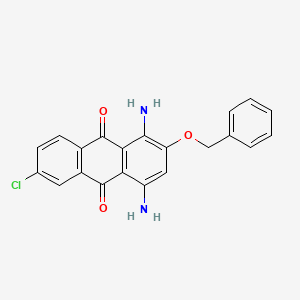

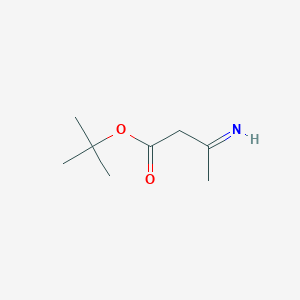
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
